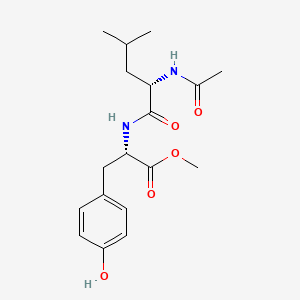

N-Acetylleucyl-tyrosine methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetylleucyl-tyrosine methyl ester is a dipeptide ester composed of N-acetylleucine and tyrosine methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylleucyl-tyrosine methyl ester typically involves the coupling of N-acetylleucine with tyrosine methyl ester. This process can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-Acetylleucyl-tyrosine methyl ester can undergo several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetylleucine and tyrosine.

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonation reactions.

Major Products Formed

Hydrolysis: N-acetylleucine and tyrosine.

Oxidation: Quinone derivatives of tyrosine.

Substitution: Various acylated or sulfonated derivatives.

Scientific Research Applications

N-Acetylleucyl-tyrosine methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and for investigating reaction mechanisms.

Biology: Serves as a substrate in enzymatic studies to understand protease activity and specificity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of N-Acetylleucyl-tyrosine methyl ester involves its interaction with specific molecular targets and pathways:

Enzymatic Hydrolysis: The compound can be hydrolyzed by proteases, releasing N-acetylleucine and tyrosine, which can then participate in various metabolic pathways.

Antioxidant Activity: The phenolic hydroxyl group of tyrosine can scavenge free radicals, contributing to its antioxidant properties.

Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines

Comparison with Similar Compounds

N-Acetylleucyl-tyrosine methyl ester can be compared with other similar compounds, such as:

N-Acetyltyrosine: Similar in structure but lacks the leucine residue, affecting its biological activity and solubility.

N-Acetylleucine: Lacks the tyrosine residue, which impacts its antioxidant properties.

Tyrosine Methyl Ester:

Biological Activity

N-Acetylleucyl-tyrosine methyl ester is a compound derived from the amino acids leucine and tyrosine, modified by the addition of an acetyl group and a methyl ester. This modification enhances its solubility and bioactivity, making it a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This structure indicates the presence of both hydrophobic (due to the leucine residue) and hydrophilic (due to the acetyl and ester groups) characteristics, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of N-acetyl-tyrosine exhibit significant antimicrobial properties. For instance, N-fatty acyl-L-tyrosines and their methyl esters demonstrated moderate to excellent activity against various bacterial strains. The IC50 values for some derivatives ranged from 9.4 to 15.6 μM against specific cancer cell lines, indicating promising cytotoxic effects alongside antimicrobial properties .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Oleic Acid Analogues | 15.6, 17.6 | Antimicrobial |

| Glycosylated N-lipoyl-L-tyrosine methyl esters | 9.4 - 13.8 | Cytotoxic |

Cytotoxicity

This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies indicated that compounds derived from N-acetyl-tyrosine can inhibit cell proliferation effectively. For example, one study reported IC50 values ranging from 10.5 to 12.1 μM against A549, PC3, MDA-MB-231, and HepG2 cell lines .

Antioxidant Activity

The antioxidant properties of N-acetyl derivatives are attributed to the phenolic structure of tyrosine. The presence of hydroxyl groups allows these compounds to scavenge free radicals effectively. Research has demonstrated that acylated tyrosine derivatives exhibit superior radical scavenging capabilities compared to their non-acylated counterparts .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Antimicrobial activity may involve disruption of bacterial cell membranes.

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell metabolism.

- Radical Scavenging : The phenolic structure facilitates interactions with reactive oxygen species (ROS), mitigating oxidative stress.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated various N-fatty acyl-L-tyrosines against Gram-positive and Gram-negative bacteria, finding significant inhibition at low concentrations .

- Cytotoxicity Assessment : In another study involving cancer cell lines, researchers noted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

- Antioxidant Capacity Evaluation : Comparative studies indicated that acylated tyrosines had enhanced antioxidant activity compared to unmodified tyrosines, suggesting potential applications in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for assessing the purity of N-Acetylleucyl-tyrosine methyl ester in academic research?

- Methodological Answer : Purity assessment should follow pharmacopeial standards, such as those outlined by the USP, which recommend high-performance liquid chromatography (HPLC) with a C18 column under gradient elution (methanol/water mobile phase). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, particularly to confirm acetyl and methyl ester functional groups. Mass spectrometry (MS) further verifies molecular weight integrity .

Q. What critical parameters must be monitored during the synthesis of this compound to ensure high yield?

- Methodological Answer : Key parameters include:

- Molar ratio of alcohol to substrate (optimal range 6:1–9:1 for esterification).

- Catalyst type and concentration (alkali catalysts like NaOH/KOH at 0.5–1.5 wt% are common).

- Reaction temperature (typically 50–60°C to balance reaction rate and byproduct formation).

- Reaction time (monitored via thin-layer chromatography until completion).

Post-synthesis, vacuum distillation or recrystallization improves purity .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR to confirm ester carbonyl (C=O) peaks at ~1740 cm⁻¹.

- ¹H NMR to identify acetyl protons (~2.0 ppm) and methyl ester protons (~3.6 ppm).

- LC-MS/MS for molecular ion detection (e.g., [M+H]+ at m/z 310.3) and fragmentation patterns.

Cross-reference data with published spectral libraries or USP reference standards .

Advanced Research Questions

Q. How can orthogonal array experimental designs optimize the esterification yield of this compound?

- Methodological Answer : Apply the Taguchi method to systematically evaluate parameters:

- Design a L9 orthogonal array to test 4 factors (e.g., catalyst type, concentration, temperature, molar ratio) at 3 levels.

- Calculate signal-to-noise (S/N) ratios to prioritize factors with the largest impact (e.g., catalyst concentration contributes ~77% to yield variance).

- Validate optimized conditions (e.g., 1.5 wt% KOH, 60°C, 6:1 methanol ratio) through triplicate runs, achieving >95% yield .

Q. What strategies resolve contradictory data when characterizing this compound using chromatographic and spectroscopic methods?

- Methodological Answer :

- Reproducibility checks : Repeat analyses under controlled conditions (e.g., humidity, solvent purity).

- Orthogonal validation : Cross-verify HPLC purity data with NMR integration or titration assays.

- Error analysis : Use ANOVA to identify systematic errors (e.g., column degradation in HPLC) versus random variability.

- Byproduct profiling : GC-MS or LC-MS/MS detects impurities (e.g., unreacted tyrosine or acetylated byproducts) .

Q. In kinetic studies of enzymatic hydrolysis, how can researchers account for variable enzyme activity across experimental batches?

- Methodological Answer :

- Normalize activity : Pre-test enzyme batches using a reference substrate (e.g., p-nitrophenyl acetate) to determine specific activity units.

- Include internal controls : Spike reactions with a stable isotope-labeled analog of the ester for mass spectrometry-based quantification.

- Statistical modeling : Use mixed-effects models to separate batch-to-batch variability from true kinetic differences .

Q. Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for reporting yields, errors (±SD), and spectral data (e.g., NMR chemical shifts in ppm).

- Ethical Reproducibility : Document all synthetic steps, including catalyst sources and purification methods, to align with FAIR data principles .

- Advanced Instrumentation : For mechanistic studies, employ stopped-flow FT-IR or time-resolved fluorescence to capture transient intermediates during hydrolysis .

Properties

CAS No. |

32450-39-8 |

|---|---|

Molecular Formula |

C18H26N2O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C18H26N2O5/c1-11(2)9-15(19-12(3)21)17(23)20-16(18(24)25-4)10-13-5-7-14(22)8-6-13/h5-8,11,15-16,22H,9-10H2,1-4H3,(H,19,21)(H,20,23)/t15-,16-/m0/s1 |

InChI Key |

BYQMHXVANSDKIG-HOTGVXAUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.